molecular formula C18H6Br4N2O B13755475 8,9,10,11-Tetrabromo-12H-phthaloperin-12-one CAS No. 26011-65-4

8,9,10,11-Tetrabromo-12H-phthaloperin-12-one

Cat. No.: B13755475
CAS No.: 26011-65-4
M. Wt: 585.9 g/mol
InChI Key: OHTFRFYHAZBZIK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,9,10,11-Tetrabromo-12H-phthaloperin-12-one typically involves the bromination of a precursor compound. The reaction conditions often include the use of bromine as the brominating agent and a suitable solvent such as chloroform or acetic acid. The reaction is carried out under controlled temperature and pressure to ensure the selective bromination of the desired positions on the molecule .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to obtain a product with the desired properties .

Chemical Reactions Analysis

Types of Reactions: 8,9,10,11-Tetrabromo-12H-phthaloperin-12-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidation states or reduced forms of the compound .

Scientific Research Applications

Chemistry: 8,9,10,11-Tetrabromo-12H-phthaloperin-12-one is used in chromatography for the separation and analysis of complex mixtures. It is particularly useful in high-performance liquid chromatography (HPLC) due to its unique properties .

Biology and Medicine: Its ability to interact with biological molecules makes it a candidate for studying drug interactions and metabolic pathways .

Industry: In addition to its use in coloring various materials, this compound is also used in the production of advanced materials and coatings. Its stability and color properties make it suitable for use in high-performance applications .

Mechanism of Action

The mechanism of action of 8,9,10,11-Tetrabromo-12H-phthaloperin-12-one involves its interaction with specific molecular targets. The bromine atoms present in the compound can form strong interactions with various biological molecules, influencing their function and activity. The exact pathways and molecular targets depend on the specific application and conditions used .

Comparison with Similar Compounds

Uniqueness: 8,9,10,11-Tetrabromo-12H-phthaloperin-12-one is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high bromine content makes it particularly useful in applications requiring high stability and specific interactions with other molecules .

Properties

CAS No.

26011-65-4

Molecular Formula

C18H6Br4N2O

Molecular Weight

585.9 g/mol

IUPAC Name

5,6,7,8-tetrabromo-2,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),4(9),5,7,10,12,14,16(20),17-nonaen-3-one

InChI

InChI=1S/C18H6Br4N2O/c19-13-11-12(14(20)16(22)15(13)21)18(25)24-9-6-2-4-7-3-1-5-8(10(7)9)23-17(11)24/h1-6H

InChI Key

OHTFRFYHAZBZIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)N=C4C5=C(C(=C(C(=C5Br)Br)Br)Br)C(=O)N4C3=CC=C2

Origin of Product

United States

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